molecular formula C15H20N2O2 B5357421 (2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone

(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone

Cat. No.: B5357421
M. Wt: 260.33 g/mol
InChI Key: LCJYUBDIDALCQY-JLHYYAGUSA-N
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Description

(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone is a synthetic organic compound that features a unique imidazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone typically involves the reaction of a phenyl ethanone derivative with a tetramethylimidazolidine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidine ring can be reduced to form a more saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce a more saturated imidazolidine compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific receptors or enzymes, leading to potential treatments for various diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals

Properties

IUPAC Name

(2E)-2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-14(2)15(3,4)17(19)13(16-14)10-12(18)11-8-6-5-7-9-11/h5-10,16,19H,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJYUBDIDALCQY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=CC(=O)C2=CC=CC=C2)N1)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N(/C(=C/C(=O)C2=CC=CC=C2)/N1)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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